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Compound of Interest

Compound Name: Diisononyl adipate

Cat. No.: B167168 Get Quote

Spectroscopic Analysis of Diisononyl Adipate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of diisononyl
adipate (DINA), a widely used plasticizer. The document details the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis,

along with comprehensive experimental protocols for acquiring such data. This guide is

intended to serve as a valuable resource for researchers and professionals involved in the

chemical analysis and characterization of this compound.

Introduction to Diisononyl Adipate
Diisononyl adipate (DINA) is the diester of adipic acid and isononyl alcohol.[1][2][3] It is a

colorless, oily liquid with a mild odor, and it is soluble in common organic solvents.[4][5] DINA is

primarily used as a plasticizer in various polymer formulations, most notably in polyvinyl

chloride (PVC), to impart flexibility and durability.[1] Its low volatility and excellent low-

temperature performance make it a preferred choice in many applications.[5][6] Accurate and

thorough spectroscopic analysis is crucial for quality control, stability studies, and

understanding its interactions within different matrices.
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The following table summarizes the expected spectroscopic data for diisononyl adipate. It is

important to note that "isononyl" refers to a mixture of branched-chain isomers, which will lead

to more complex NMR spectra than a linear nonyl chain. The data presented here are based

on the primary isomeric structure, bis(7-methyloctyl) hexanedioate, and general knowledge of

similar adipate esters.
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Spectroscopic

Technique
Parameter

Expected

Value/Observation

Assignment/Interpret

ation

¹H NMR (CDCl₃) Chemical Shift (δ) ~ 4.05 ppm (t) -O-CH₂- (Ester)

~ 2.25 ppm (t) -O=C-CH₂- (Adipate)

~ 1.60 ppm (m)
-O=C-CH₂-CH₂-

(Adipate)

~ 1.20-1.40 ppm (m)
Methylene groups in

the isononyl chain

~ 1.15 ppm (m)
CH- (Isononyl branch

point)

~ 0.85 ppm (d)
CH₃- (Isononyl

terminal methyls)

¹³C NMR (CDCl₃) Chemical Shift (δ) ~ 173 ppm C=O (Ester carbonyl)

~ 65 ppm -O-CH₂- (Ester)

~ 38 ppm
-CH- (Isononyl branch

point)

~ 34 ppm -O=C-CH₂- (Adipate)

~ 29-30 ppm
Methylene carbons in

the isononyl chain

~ 25 ppm
-O=C-CH₂-CH₂-

(Adipate)

~ 22 ppm
CH₃- (Isononyl

terminal methyls)

IR Spectroscopy

(Neat)
Wavenumber (cm⁻¹)

~ 2950-2850 cm⁻¹

(strong)

C-H stretching

(alkane)

~ 1735 cm⁻¹ (strong) C=O stretching (ester)

~ 1460 cm⁻¹

(medium)
C-H bending (alkane)
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~ 1170 cm⁻¹ (strong) C-O stretching (ester)

Mass Spectrometry

(EI)
m/z 398.6 [M]⁺ (Molecular Ion)

Various fragments

Fragmentation pattern

characteristic of long-

chain esters

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of diisononyl adipate for ¹H

NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7][8]

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) to the vial.[7][9] CDCl₃ is a common choice for nonpolar organic compounds.[7]

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[7]

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5

mm NMR tube to a height of about 4-5 cm.[7] To remove any particulate matter, the solution

can be filtered through a small cotton plug in the pipette.[10][11]

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it

securely.[7]

3.1.2. NMR Data Acquisition

Instrument Insertion: Place the NMR tube into a spinner turbine and adjust the depth using a

gauge. Insert the sample into the NMR spectrometer.
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Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to

stabilize the magnetic field.[7] The magnetic field homogeneity is then optimized through a

process called shimming to improve spectral resolution.[7]

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C)

to maximize signal reception.[7]

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral

width, relaxation delay) and initiate data collection.[7] For ¹³C NMR, a larger number of scans

will be required due to the low natural abundance of the ¹³C isotope.[11][12]

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)

Diisononyl adipate, being a liquid, is most easily analyzed as a "neat" sample (undiluted).[13]

[14]

Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[14] Handle

them by the edges to avoid transferring moisture.

Sample Application: Place one to two drops of diisononyl adipate onto the center of one

salt plate.[13][14]

Sandwich Formation: Place the second salt plate on top and gently press to form a thin,

uniform liquid film between the plates.[14][15]

Mounting: Place the "sandwich" into the sample holder of the IR spectrometer.[13][14]

3.2.2. IR Data Acquisition

Background Scan: First, run a background spectrum with no sample in the beam path. This

is to be subtracted from the sample spectrum to remove contributions from atmospheric CO₂

and water vapor.

Sample Scan: Place the sample holder with the prepared salt plates into the instrument's

sample beam.[16]
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Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Dilution: Prepare a dilute solution of diisononyl adipate in a volatile organic solvent such as

methanol or acetonitrile. The concentration will depend on the ionization technique and

instrument sensitivity.

Introduction: The sample can be introduced into the mass spectrometer via various methods,

including direct infusion, or coupled with a chromatographic separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively pure

substance like DINA, direct infusion or GC-MS are common.

3.3.2. MS Data Acquisition

Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is a common

method for GC-MS that often produces a rich fragmentation pattern useful for structural

elucidation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-

MS that typically results in a prominent molecular ion peak.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical

experimental workflow.
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Logical Flow of Spectroscopic Analysis
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Caption: Logical flow for the structural elucidation of diisononyl adipate.
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General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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